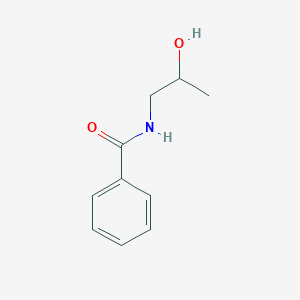

N-(2-hydroxypropyl)benzamide

Vue d'ensemble

Description

N-(2-hydroxypropyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound this compound is not directly mentioned in the provided papers, benzamide derivatives are generally characterized by the presence of a benzoyl group attached to an amine. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through the reaction of benzoyl chlorides with amines or through the amidation of benzoic acids. For example, the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide was reported using readily available reagents, showcasing the accessibility of such compounds . Similarly, the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides involved the condensation of benzoic acid hydrazides with aromatic aldehydes, followed by cyclocondensation with thioglycolic acid . These methods highlight the versatility and adaptability of synthetic routes for creating various benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction techniques, as seen in the structural characterization of several compounds . These studies reveal that benzamide derivatives can crystallize in different systems, such as monoclinic or triclinic, and their molecular geometry can be confirmed through comparison with theoretical calculations, such as density functional theory (DFT) . The presence of intramolecular hydrogen bonds is a common feature that can influence the molecular conformation and stability of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, reflecting their reactivity and potential as intermediates. For instance, N-(hydroxymethyl)benzamide derivatives undergo hydroxide-dependent reactions, which can lead to amidic hydrolysis under specific conditions . Additionally, the reactivity of these compounds can be explored through their ability to form complexes with metals, as demonstrated by the synthesis of complexes with Co(II), Fe(III), Cu(II), and Zn(II) . The ligation properties of benzamide derivatives with palladium(II), platinum(II), and ruthenium(II) have also been investigated, indicating their potential use in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability of the solid-state structures . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity of these molecules . The molecular electrostatic potential (MEP) surface maps can be used to estimate the chemical reactivity and antioxidant properties of these compounds . Additionally, the solubility, melting points, and other physical properties can be influenced by the presence of substituents on the benzamide core.

Applications De Recherche Scientifique

Synthesis and Chemistry

Copper-Mediated Aryloxylation : Copper-mediated selective mono- or diaryloxylation of benzamides, including N-(2-hydroxypropyl)benzamide derivatives, has been achieved using 2-aminopyridine 1-oxide as a directing group. This process offers a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

Improved Synthesis Process : An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under mild conditions has been developed, indicating potential for high-yield synthesis (Dian, 2010).

Biological Activity Spectrum : A study investigated the biological activity of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, showing potential in mycobacterial, bacterial, and fungal strain inhibition, as well as inhibition of photosynthetic electron transport (Imramovský et al., 2011).

Antibacterial Activity : N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated in vitro antimicrobial activity against various bacteria, highlighting their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Metalloligands in Magnetism : Metalloligands derived from hydroxy-N-benzamides coordinate with copper and lanthanide salts, demonstrating potential applications in single-molecule and single-chain magnets (Costes et al., 2010).

Biological and Medicinal Research

Antimicrobial Activity of Derivatives : Synthesis of N-(o-hydroxyphenyl)benzamides and evaluation of their in vitro antimicrobial activity against bacteria and Candida albicans suggests potential for antimicrobial applications (Şener et al., 2000).

Synthesis and Antibacterial Evaluation : A study on N-hydroxy-2-(4-methylbenzamido)benzamide reported its synthesis and investigation of antibacterial activity against bacterial strains, including crystal structure analysis (Ibnouf et al., 2021).

Antifungal Activity : Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated antifungal activity, particularly against phyto-pathogenic fungi and yeast, suggesting their potential as antifungal agents (Ienascu et al., 2018).

Manganese Complexes in Chemistry : Manganese complexes containing amine-(amido or amidato)-phenolato type ligands, including those derived from hydroxy-N-(n-aminoalkyl)benzamides, were studied for their structures and properties, indicating potential in chemical applications (Mitsuhashi et al., 2016).

Radioiodinated Derivatives in Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of N-(2-hydroxyethyl)benzamide, showed high uptake in melanoma, indicating their potential in melanoma imaging and therapy (Eisenhut et al., 2000).

Synthesis of Antimicrobial Agents : Synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and evaluation of their antibacterial and antifungal activities revealed potential as antimicrobial agents (Ertan et al., 2007).

Metal Complexes in Cancer Therapy : Synthesis and evaluation of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide for anticancer properties suggested their potential as antitumor agents (Rizk et al., 2021).

Mécanisme D'action

The mechanism of action of N-substituted benzamides, which includes N-(2-hydroxypropyl)benzamide, has been studied. While procainamide was found to be biologically inert, the addition of a chloride in the 3 position of the benzamide ring created a compound that induced rapid apoptosis . Furthermore, it also inhibited NF B activation by inhibition of I B breakdown .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKOIABBLJFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)

![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)

![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)

![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)